molecular formula C14H19NO4 B1313165 2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid CAS No. 76315-01-0

2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid

Cat. No. B1313165
CAS RN: 76315-01-0
M. Wt: 265.3 g/mol
InChI Key: JTJQIUJKAQDRJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05527882

Procedure details

N-Benzylglycine hydrochloride (7.38 g, 36.6 mmol), tert-butyl azidoformate (10.7 mL, 73.2 mmol) and sodium bicarbonate (12.3 g) were reacted in 150 mL dioxane/H2O-1:1 (v/v) at 45° (24 hr) and then at room temperature (24 h). The reaction suspension was evaporated to dryness and the resulting white residue was dissolved in 200 mL glacial acetic acid/H2O--1:1(v/v) with cooling to 4°. Water (800 ml) was slowly added with rapid stirring and cooling. The resulting turbid solution was seeded with Boc-N-benzyl-glycine obtained from Method A and allowed to stand in an ice bath for 30 min. The resulting material was gathered by filtration, washed with water followed by petroleum ether (bp 30°-75°) and dried to give 8.34 g (86%) of crude product as a white solid. Recrystallization from dichloromethane petroleum ether (bp 30°-75°) gave 7.34 g (76%) of white, crystalline product identical to Boc-N-benzylglycine (Method A) by NMR and melting point (106°).
Quantity
7.38 g
Type
reactant
Reaction Step One
Quantity
10.7 mL
Type
reactant
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([NH:9][CH2:10][C:11]([OH:13])=[O:12])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.N([C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])=[N+]=[N-].C(=O)(O)[O-].[Na+]>O1CCOCC1.O>[C:17]([N:9]([CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)[CH2:10][C:11]([OH:13])=[O:12])([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18] |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
7.38 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)NCC(=O)O
Name
Quantity
10.7 mL
Type
reactant
Smiles
N(=[N+]=[N-])C(=O)OC(C)(C)C
Name
Quantity
12.3 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCOCC1.O

Conditions

Stirring
Type
CUSTOM
Details
with rapid stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
(24 h)
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The reaction suspension was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the resulting white residue was dissolved in 200 mL glacial acetic acid/H2O--1:1(v/v)
TEMPERATURE
Type
TEMPERATURE
Details
with cooling to 4°
ADDITION
Type
ADDITION
Details
Water (800 ml) was slowly added
TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
The resulting material was gathered by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give 8.34 g (86%) of crude product as a white solid
CUSTOM
Type
CUSTOM
Details
Recrystallization from dichloromethane petroleum ether (bp 30°-75°)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)N(CC(=O)O)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.